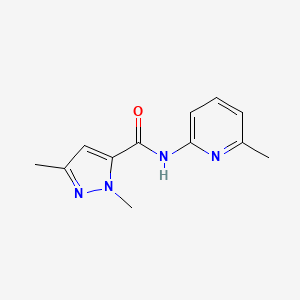![molecular formula C15H11F3N4O3S B2912101 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034279-61-1](/img/structure/B2912101.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex chemical compound with potential applications across various fields, including chemistry, biology, and medicine. This compound features a unique structure that integrates multiple functional groups, including a thienopyrimidine moiety, a trifluoromethyl group, and a nicotinamide backbone, making it an interesting target for synthetic and application-oriented research.
作用机制
Mode of Action
It has been reported that the compound exhibits activity as a fungicide . This suggests that it may interact with targets in fungal pathogens, leading to their inhibition or death.
Biochemical Pathways
Given its fungicidal activity , it is likely that it interferes with essential biochemical processes in fungi, such as cell wall synthesis, protein synthesis, or DNA replication. The downstream effects of these interactions could include the disruption of fungal growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. As a fungicide , the compound’s action likely results in the death of fungal cells, thereby controlling fungal pathogens in plants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity. For instance, certain environmental conditions might enhance or inhibit the compound’s fungicidal activity
, much is still unknown about its targets, mode of action, affected biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action
: WO2017091627 - Fungicidal compositions containing derivatives of 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine.
生化分析
Biochemical Properties
It is known that this compound exhibits activity as a fungicide , suggesting that it may interact with certain enzymes, proteins, and other biomolecules involved in fungal growth and development.
Cellular Effects
Given its fungicidal activity , it is likely that this compound influences cell function in fungi, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps. The process begins with the construction of the thienopyrimidine core, usually through a cyclization reaction involving thiophene derivatives and amino-substituted pyrimidine precursors. Subsequent steps include the introduction of the 2,4-dioxo functionalities under controlled oxidation conditions. The nicotinamide moiety is then coupled with the core structure using appropriate coupling reagents and conditions to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would require optimization of each reaction step to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency. Scale-up procedures might involve continuous flow techniques to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the thienopyrimidine moiety, leading to further functionalization.
Reduction: : Reduction reactions can modify the oxidation state of the 2,4-dioxo groups.
Substitution: : The compound may undergo substitution reactions, particularly at the trifluoromethyl group and nicotinamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Substitution reactions often employ halogenating agents and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions are often functionalized derivatives of the original compound, which may exhibit altered chemical and biological properties.
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been explored in various scientific domains, including:
Chemistry: : As a building block for the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized as an intermediate in the production of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
Nicotinamide Derivatives: : Compounds featuring the nicotinamide moiety, such as nicotinamide riboside, exhibit similar structural features but differ in functional groups and biological activity.
Thienopyrimidine Derivatives: : Thienopyrimidine-based compounds share the core structure but may vary in substituents and application areas.
Uniqueness
What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide apart is the combination of the trifluoromethyl group and the 2,4-dioxo functionalities, which confer unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3S/c16-15(17,18)10-2-1-8(7-20-10)12(23)19-4-5-22-13(24)11-9(3-6-26-11)21-14(22)25/h1-3,6-7H,4-5H2,(H,19,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJRIWWKAPSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2912019.png)
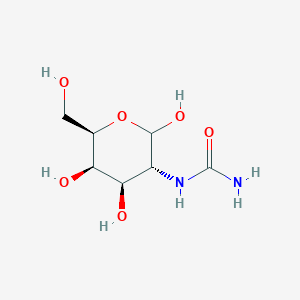
![(1R,2S,10R,11R,12S)-N-(3,4-Dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2912023.png)

![1-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2912028.png)
![ethyl 4-[4-(thiophen-2-yl)oxane-4-amido]benzoate](/img/structure/B2912031.png)
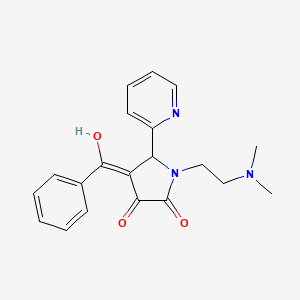
![2-Cyano-n-[(3,4-dichlorophenyl)methyl]-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-methylprop-2-enamide](/img/structure/B2912033.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)
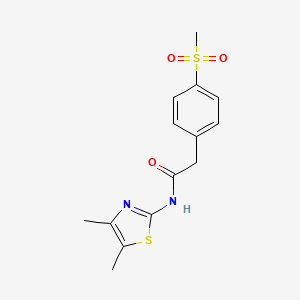
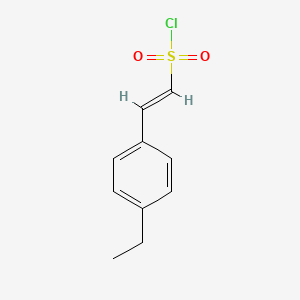
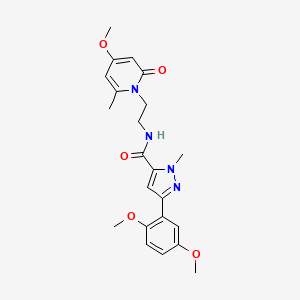
![N-(2,4-DIFLUOROPHENYL)-2-{N-[(4-FLUOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE](/img/structure/B2912040.png)
